3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one
CAS No.: 1361111-63-8
Cat. No.: VC2713819
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361111-63-8 |
|---|---|
| Molecular Formula | C19H22N2O |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 1-ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one |
| Standard InChI | InChI=1S/C19H22N2O/c1-2-21-13-12-20-18(19(21)22)14-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11,18,20H,2,12-14H2,1H3 |
| Standard InChI Key | YBDHCJHLHZMKIR-UHFFFAOYSA-N |
| SMILES | CCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 |
| Canonical SMILES | CCN1CCNC(C1=O)CC2=CC=CC=C2C3=CC=CC=C3 |
Introduction
3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are widely studied for their diverse biological and chemical properties, making them significant in medicinal chemistry and industrial applications. The compound is identified by the CAS Registry Number 1361111-63-8 and features a biphenyl group linked to a piperazinone core, with an ethyl substituent enhancing its structural uniqueness.
Synthesis Methods
Synthetic Routes:
The synthesis of 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one typically involves:
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Reacting 1-ethylpiperazine with 2-bromobenzyl bromide.
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Using a base such as potassium carbonate to facilitate nucleophilic substitution.
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Employing solvents like dichloromethane or toluene for optimal reaction conditions.
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Purification through recrystallization or column chromatography.
Industrial Production:
On an industrial scale, continuous flow reactors are utilized to optimize yield and ensure consistency in quality. Automation minimizes contamination risks.
Chemical Reactions
The compound undergoes various chemical transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate or chromium trioxide | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride or sodium borohydride | Alcohols or amines |
| Electrophilic Substitution | Bromine (for halogenation), nitric acid (for nitration) | Halogenated or nitro derivatives |
These reactions highlight the versatility of its functional groups for further derivatization.
Applications
Medicinal Chemistry:
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Investigated for antiproliferative activity against cancer cell lines.
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Explored as a ligand in receptor-binding studies due to its piperazine core.
Industrial Uses:
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Intermediate in the synthesis of advanced materials.
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Potential applications in developing new chemical processes.
Biological Research:
The compound's unique structure makes it a candidate for studying receptor interactions and enzyme modulation.
Mechanism of Action
In biological systems, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their function. Its biphenyl moiety enhances hydrophobic interactions, while the piperazine core provides flexibility for receptor binding.
Comparison with Similar Compounds
| Compound | Key Properties |
|---|---|
| 1-Benzylpiperazine | Known for stimulant effects |
| 1-(3-Chlorophenyl)piperazine | Exhibits antidepressant and anxiolytic properties |
| 1-(2-Pyridyl)piperazine | Investigated for antipsychotic activities |
The ethyl and biphenyl substituents in 3-([1,1'-Biphenyl]-2-ylmethyl)-1-ethylpiperazin-2-one confer unique chemical and biological properties compared to other piperazine derivatives.
Limitations and Future Research
While promising, the compound's limited aqueous solubility may restrict its bioavailability. Future research could focus on:
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Enhancing solubility through salt formation.
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Evaluating its pharmacokinetics and toxicological profile.
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Exploring its potential in drug design for specific therapeutic targets.
This detailed analysis underscores the compound's significance in both scientific research and practical applications.
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